Secalonic Acid D Exhibits 4.6-Fold Greater Anti-Pancreatic Cancer Potency Compared to Secalonic Acid A
In a head-to-head comparison against the human pancreatic cancer cell line PANC-1 using the MTT assay, secalonic acid D demonstrated an IC50 of 1.6 µM, whereas its enantiomer secalonic acid A showed an IC50 of 7.3 µM [1]. This represents a 4.6-fold higher potency for secalonic acid D.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.6 µM (Secalonic acid D) |
| Comparator Or Baseline | 7.3 µM (Secalonic acid A) |
| Quantified Difference | 4.6-fold higher potency |
| Conditions | Human pancreatic cancer cell line PANC-1, MTT assay, 48 h incubation |
Why This Matters
Researchers targeting pancreatic cancer models should prioritize secalonic acid D over secalonic acid A to achieve significantly greater tumor cell killing at lower concentrations.
- [1] Shoeb, M.; Hoque, M. E.; Thoo-Lin, P. K.; Nahar, N. Dhaka Univ. J. Pharm. Sci. 2013, 12 (2), 91–95. View Source
